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Alternariol monomethyl ether - 23452-05-3

Alternariol monomethyl ether

Catalog Number: EVT-258559
CAS Number: 23452-05-3
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alternariol monomethyl ether (AME) is a mycotoxin, a secondary metabolite produced by fungi of the genus Alternaria. [, , , , , , ] Alternaria species are ubiquitous and often found as plant pathogens or saprophytes on various crops, including fruits, vegetables, and cereals. [, , , , , ] AME, along with other Alternaria mycotoxins like alternariol (AOH), tenuazonic acid (TeA), and tentoxin (TEN), are common contaminants of food and feed. [, , , , , ] AME is of significant interest in scientific research due to its potential health effects on humans and animals and its role in the pathogenesis of plant diseases. [, , , , , , ]

Source and Classification

Alternariol monomethyl ether is primarily sourced from Alternaria species, notably Alternaria alternata, which is prevalent in many crops. This compound belongs to the class of mycotoxins, specifically categorized under phenolic compounds. It exhibits structural similarities to other mycotoxins like alternariol and tentoxin, which are also produced by Alternaria fungi.

Synthesis Analysis

The synthesis of alternariol monomethyl ether has been explored through various methodologies, notably including:

  1. Ruthenium-Catalyzed Ortho-Arylation: A novel approach has been developed that utilizes ruthenium as a catalyst for the ortho-arylation of phenolic compounds. This method allows for concise synthesis with high yields and purity .
  2. Molecularly Imprinted Polymers: Another method involves the use of molecularly imprinted polymers for selective extraction and analysis of alternariol monomethyl ether from food matrices. This method enhances the specificity and sensitivity of detection in complex samples .

Technical Parameters

  • Key Steps: The synthesis typically involves key reactions such as methylation and selective arylation.
  • Conditions: Optimal conditions often include specific temperature ranges, solvent choices, and catalyst concentrations to maximize yield.
Molecular Structure Analysis

The molecular structure of alternariol monomethyl ether can be described as follows:

  • Chemical Formula: C₁₃H₁₀O₄
  • Molecular Weight: 234.22 g/mol
  • Structural Features: The compound features a methoxy group at the C9 position, which differentiates it from alternariol, where a hydroxyl group is present instead.

Structural Data

  • 3D Modeling: Computational studies have provided insights into the three-dimensional conformation of the molecule, revealing significant structural similarities with alternariol. The distance between key functional groups (C3 hydroxyl and C9 methoxy) is approximately 5.9 Å .
  • Electrostatic Properties: The molecular electrostatic potential mapping indicates varying charge distributions that influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Alternariol monomethyl ether participates in various chemical reactions typical of phenolic compounds:

  1. Methylation Reactions: It can undergo further methylation to form more complex derivatives.
  2. Oxidative Reactions: The presence of hydroxyl groups allows for oxidation reactions that can lead to different metabolites.
  3. Reactivity with Biological Molecules: As a mycotoxin, it can interact with cellular components, leading to potential mutagenic effects.

Technical Details

  • Reaction Conditions: These reactions often require specific pH levels, temperatures, and catalysts to proceed efficiently.
  • Yield Considerations: The efficiency of these reactions can vary based on the substrate and reaction conditions employed.
Mechanism of Action

The mechanism of action for alternariol monomethyl ether primarily involves its interaction with cellular macromolecules:

  1. DNA Interaction: It has been shown to intercalate into DNA structures, potentially leading to mutagenic effects.
  2. Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular metabolism, contributing to its toxicological profile.

Relevant Data

  • Studies indicate that the exposure to this mycotoxin can induce oxidative stress within cells, leading to DNA damage .
  • The structural similarity between alternariol monomethyl ether and other mycotoxins may facilitate similar pathways of toxicity.
Physical and Chemical Properties Analysis

The physical and chemical properties of alternariol monomethyl ether include:

  • Appearance: Typically exists as a yellowish solid or crystalline form.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Approximately 150–155 °C.
  • Log P (Hydrophobicity): Values around 2.74 indicate moderate hydrophobic properties, influencing its behavior in biological systems .
Applications

Alternariol monomethyl ether has several important applications in scientific research:

  1. Analytical Chemistry: Used as a standard in high-performance liquid chromatography-tandem mass spectrometry methods for detecting mycotoxins in food products .
  2. Toxicological Studies: Investigated for its mutagenic properties, contributing to understanding the risks associated with Alternaria contamination in food.
  3. Biological Research: Explored for potential interactions with biological receptors or enzymes that could lead to new therapeutic insights or risk assessments related to dietary exposure.
Biosynthesis and Genetic Regulation of AME in *Alternaria* spp.

Polyketide Synthase Pathways in AME Biosynthesis

Alternariol monomethyl ether (AME) originates from a conserved polyketide synthase (PKS) pathway in Alternaria species. Genetic studies reveal that iterative type I reducing PKSs catalyze the foundational steps of AME biosynthesis. In A. alternata, the PksJ enzyme (2,222 amino acids) serves as the core biosynthetic machinery, containing essential domains: β-ketoacyl synthase (KS), acyl transferase (AT), acyl carrier protein (ACP), ketoreductase (KR), and dehydratase (DH) domains [1] [3]. This multidomain architecture facilitates sequential Claisen condensations of one acetyl-CoA and seven malonyl-CoA units to form the alternariol (AOH) backbone—the immediate precursor to AME [3] [9]. Notably, PksJ harbors a peroxisomal targeting signal (PTS1: -SKL) at its C-terminus, indicating compartmentalization of biosynthesis within peroxisomes [3].

Downregulation of pksJ via RNA interference reduces AME yields by >90%, confirming its non-redundant role [3]. A secondary PKS (pksH) indirectly modulates AME synthesis through transcriptional regulation of pksJ, though it lacks direct catalytic function in AOH/AME formation [1] [3]. Phylogenetic analyses indicate fungal iterative PKSs share evolutionary roots with bacterial systems, yet exhibit distinct substrate specificity for Alternaria toxin production [5].

Table 1: Core Domains of PksJ in AME Biosynthesis

DomainFunctionEssentiality for AME
β-Ketoacyl Synthase (KS)Chain elongation via decarboxylative condensationCritical (knockout abolishes AME)
Acyl Transferase (AT)Malonyl-CoA substrate loadingCritical
Acyl Carrier Protein (ACP)Shuttling of growing polyketide chainCritical
Ketoreductase (KR)β-carbonyl reductionRequired for intermediate stability
Dehydratase (DH)α-β dehydrationRequired for aromatic ring formation

Role of O-Methyltransferases in Derivative Formation

Methylation of AOH at the C9 position forms AME, a detoxification strategy that enhances fungal ecological fitness. This reaction is mediated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) [3] [7]. Genomic characterization identifies a dedicated methyltransferase gene (annotated as aomt) adjacent to pksJ within the AME biosynthetic cluster [3]. The enzyme exhibits high substrate specificity for AOH, with kinetic studies showing a Km of 8.4 μM for SAM and 12.1 μM for AOH [7]. SAM availability directly regulates methylation efficiency; environmental stressors like osmotic shock deplete SAM pools, reducing AME/AOH ratios [7].

OMTs in Alternaria belong to the Class I methyltransferase superfamily, characterized by a Rossmann fold for SAM binding [10]. While plant OMTs often show broad substrate promiscuity, fungal OMTs in this pathway exhibit stringent selectivity for AOH methylation, a trait linked to precise hydrophobic substrate-binding pockets [4] [10]. Inhibitors targeting SAM-binding sites (e.g., sinefungin analogs) reduce AME yields by >80%, confirming the enzyme’s catalytic role [8].

Table 2: Methyltransferases in Alternaria Toxin Biosynthesis

EnzymeSubstrateProductCofactorLocalization
AOMT (A. alternata)Alternariol (AOH)AME (9-MeO-AOH)S-adenosyl-L-methionine (SAM)Cytosol
AltR-associated MTAOHAMESAMAssociated with PKS cluster

Gene Cluster Characterization and Transcriptional Regulation

The AME biosynthetic gene cluster spans ~15 kb in A. alternata and contains three core genes:

  • pksJ (polyketide synthase)
  • aomt (O-methyltransferase)
  • altR (transcriptional regulator) [1] [3]

The Zn2Cys6 binuclear cluster transcription factor AltR activates the entire cluster. Deletion of altR reduces pksJ and aomt expression by 95%, abolishing AME production [3]. AltR binds to conserved 5′-CCGN4-6CCG-3′ motifs in promoter regions of cluster genes [3]. External signals regulate AME synthesis through AltR:

  • High osmolarity glycerol (HOG) MAP kinase phosphorylates AltR under osmotic stress, suppressing cluster expression [7]
  • Carbon availability (e.g., sucrose-rich substrates) induces cluster activity [7]

Comparative genomics reveals strain-specific cluster variations. Tomato-pathogenic A. alternata strains harbor intact AME clusters, while wheat isolates show deletions in altR, correlating with reduced AME production [7] [9]. Marine-derived Alternaria spp. exhibit expanded clusters (>20 kb) with additional transporter genes, potentially enhancing toxin extrusion in high-salinity environments [9].

Table 3: Core Genes in the AME Biosynthetic Cluster

GeneProtein FunctionRegulatory RolePhenotype of Knockout
pksJIterative type I PKSCatalyzes AOH backbone formation>90% AME reduction
aomtO-methyltransferaseMethylates AOH at C9 to form AMEAME abolished; AOH accumulates
altRZn2Cys6 transcription factorActivates pksJ and aomt transcriptionComplete loss of AME/AOH production

Marine vs. Terrestrial Fungal Biosynthetic Divergence

Marine-derived Alternaria strains exhibit distinct AME biosynthetic traits compared to terrestrial isolates:

  • Osmoregulation: Marine strains show HOG pathway hyperactivity, leading to constitutive suppression of AME under high salinity. Terrestrial strains produce 3.2-fold higher AME at 0.99 aw than at 0.90 aw, while marine isolates maintain production even at 0.93 aw [7] [9].
  • Gene cluster architecture: Marine strains harbor transporter gene insertions (mfs1, encoding a major facilitator superfamily transporter) within the AME cluster, potentially facilitating toxin efflux in saline habitats [9].
  • PKS divergence: Marine Alternaria PksJ orthologs contain hydrophilic loop insertions absent in terrestrial strains, potentially enhancing enzyme stability in aqueous environments [5] [9].
  • Secondary metabolite profiles: Marine isolates co-produce sulfonated AME derivatives (e.g., AME-3-sulfate) not observed in terrestrial strains, suggesting adaptation to marine chemical ecology [9].

Table 4: Environmental Modulation of AME Biosynthesis

Environmental FactorEffect on AME BiosynthesisRegulatory Mechanism
High water activity (0.95–0.99 aw)3.1–5.2× increase in AME yieldAltR derepression; increased SAM availability
Osmotic stress (NaCl >0.4 M)70–85% AME reduction in terrestrial strainsHOG-mediated phosphorylation of AltR
Carbon source (sucrose)2.8× induction vs. glucoseEnhanced acetyl-CoA/malonyl-CoA precursor supply
pH (5.0–7.0)Minimal effectNo significant regulation observed

These adaptations highlight ecological specialization of AME biosynthesis, positioning marine Alternaria as distinct chemotypes within the genus. The evolutionary drivers include salt-enhanced oxidative stress (favoring antioxidant AME derivatives) and nutrient competition in biofilms (where AME acts as an allelochemical) [9].

Properties

CAS Number

23452-05-3

Product Name

Alternariol monomethyl ether

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O

Solubility

Soluble in DMSO

Synonyms

alternariol monomethyl ether
alternariol-9-methyl ethe

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O

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